Ethyl 2-iodo-4-methylpentanoate
CAS No.: 161518-66-7
Cat. No.: VC16831088
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161518-66-7 |
|---|---|
| Molecular Formula | C8H15IO2 |
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | ethyl 2-iodo-4-methylpentanoate |
| Standard InChI | InChI=1S/C8H15IO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | VLDDKMRFFJQNTH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC(C)C)I |
Introduction
Chemical Identity and Structural Features
Ethyl 2-iodo-4-methylpentanoate belongs to the class of organic compounds known as halogenated esters. Its IUPAC name, ethyl 2-iodo-4-methylpentanoate, reflects its structural configuration: a five-carbon chain (pentanoate) with a methyl group at the fourth carbon, an iodine atom at the second carbon, and an ethyl ester group at the terminal carboxylate. The compound’s canonical SMILES representation, CCOC(=O)C(CC(C)C)I, unambiguously defines its connectivity.
Table 1: Key Identifiers of Ethyl 2-Iodo-4-Methylpentanoate
| Property | Value |
|---|---|
| CAS No. | 161518-66-7 |
| Molecular Formula | C₈H₁₅IO₂ |
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | Ethyl 2-iodo-4-methylpentanoate |
| InChI Key | VLDDKMRFFJQNTH-UHFFFAOYSA-N |
The iodine atom introduces significant steric and electronic effects, making the compound more polarizable than its chlorinated or fluorinated counterparts. This property enhances its utility in cross-coupling reactions, where iodine acts as a leaving group in nucleophilic substitutions or transition-metal-catalyzed processes.
Synthesis and Manufacturing Processes
The synthesis of ethyl 2-iodo-4-methylpentanoate typically follows a two-step esterification protocol. First, 2-iodo-4-methylpentanoic acid is reacted with ethanol under acidic catalysis, often using sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the acid, displacing water.
Reaction Mechanism:
Key parameters influencing yield include:
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Catalyst concentration: Excess acid accelerates reaction kinetics but risks side reactions like dehydration.
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Temperature: Reflux conditions (~78°C for ethanol) balance reaction rate and solvent volatility.
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Molar ratio: A 1:1.2 ratio of acid to ethanol minimizes unreacted starting material.
Post-synthesis, purification involves fractional distillation or column chromatography to isolate the ester from residual acid or alcohol. Industrial-scale production may employ continuous-flow reactors to enhance efficiency, though specific protocols remain proprietary.
Applications in Pharmaceutical and Chemical Research
Ethyl 2-iodo-4-methylpentanoate’s primary application lies in its role as a synthetic intermediate. Its iodine atom facilitates further functionalization through:
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Nucleophilic substitution: Replacement of iodine with amines, thiols, or alkoxides.
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Cross-coupling reactions: Suzuki-Miyaura or Ullmann-type couplings to form carbon-carbon bonds.
Comparative Analysis with Structural Analogs
The compound’s reactivity diverges markedly from analogs like ethyl 2-chloro-4-methylpentanoate. Key differences include:
Table 2: Comparison with Ethyl 2-Chloro-4-Methylpentanoate
| Property | Ethyl 2-Iodo-4-Methylpentanoate | Ethyl 2-Chloro-4-Methylpentanoate |
|---|---|---|
| Halogen Atom | Iodine (atomic radius: 1.98 Å) | Chlorine (atomic radius: 0.79 Å) |
| Bond Dissociation Energy (C-X) | ~234 kJ/mol | ~397 kJ/mol |
| Polarizability | High | Moderate |
The weaker carbon-iodine bond enhances susceptibility to substitution reactions, making the iodo compound more reactive under milder conditions. Conversely, the chloro analog requires stronger bases or higher temperatures for comparable transformations.
Physical and Chemical Properties
Ethyl 2-iodo-4-methylpentanoate is a colorless to pale-yellow liquid at room temperature. Limited experimental data constrain precise physicochemical characterization, but estimates based on structural analogs suggest:
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Boiling point: ~220–230°C (extrapolated from ethyl pentanoate derivatives).
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Density: 1.45–1.55 g/cm³ (typical for iodinated alkanes).
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Solubility: Miscible with organic solvents (e.g., ethyl acetate, dichloromethane); insoluble in water.
Stability studies indicate decomposition above 250°C, releasing iodine vapors. Storage recommendations include inert atmospheres and protection from light to prevent radical-mediated degradation.
Analytical Characterization Techniques
Structural confirmation relies on spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–2.7 ppm (methine proton adjacent to iodine), and δ 4.1–4.3 ppm (ester CH₂).
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¹³C NMR: Carbonyl carbon at ~170 ppm, iodine-bearing carbon at ~30 ppm.
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Mass Spectrometry (MS): Molecular ion peak at m/z 270.11, with characteristic fragments at m/z 127 (C₄H₇IO⁺) and m/z 143 (C₅H₉IO₂⁺).
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Infrared (IR) Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and 500–600 cm⁻¹ (C-I stretch).
High-performance liquid chromatography (HPLC) purity assessments typically show >98% chemical purity under optimized synthetic conditions.
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